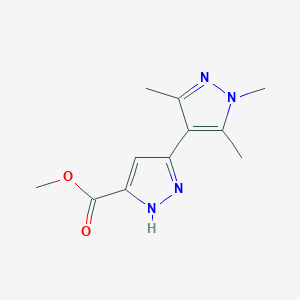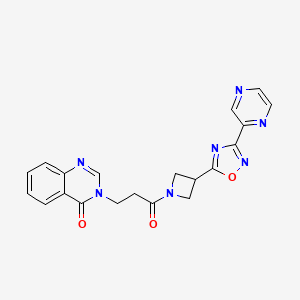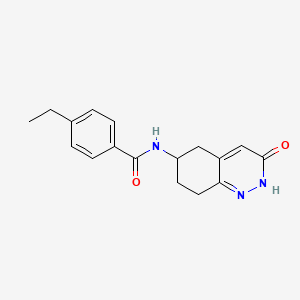![molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2310098-20-3](/img/structure/B2496676.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazine derivatives involves intricate synthetic routes aiming at incorporating diverse functional groups that could impact the biological activity of these compounds. For instance, Kuwahara et al. (1997) described the synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines, highlighting the steps to introduce sulfamoyl groups which may be of significant value in medicinal applications, such as anti-asthmatic activities (Kuwahara et al., 1997).
Molecular Structure Analysis
Sallam et al. (2021) conducted a comprehensive study on the molecular structure of a closely related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, using spectroscopic techniques and X-ray diffraction. Their work provides insights into the molecular conformation, bonding patterns, and electronic structure, which are crucial for understanding the behavior and reactivity of such compounds (Sallam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving triazolo[4,3-b]pyridazine derivatives are diverse and can lead to the formation of various biologically active molecules. For example, Zheng et al. (2014) reported on the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation to form 1,2,4-triazolo[1,5-a]pyridines, a method that underscores the versatility of triazolo[4,3-b]pyridazines as precursors in synthetic organic chemistry (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of triazolo[4,3-b]pyridazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. The detailed structural analysis through X-ray diffraction, as discussed by Sallam et al., aids in understanding these properties by revealing the crystal packing and molecular interactions within the solid state (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of triazolo[4,3-b]pyridazine derivatives are pivotal for their potential applications. The synthesis routes and chemical reactions discussed in the studies by Kuwahara et al. and Zheng et al. reflect on the chemical versatility and reactivity of these compounds, laying the groundwork for their application in various chemical and biochemical contexts (Kuwahara et al., 1997); (Zheng et al., 2014).
科学的研究の応用
Antimicrobial and Antitumor Activities
Research has revealed diverse applications of triazolo[4,3-b]pyridazine derivatives, showing their potential in the development of antimicrobial and antitumor agents. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains, as well as their ability to inhibit the growth of tumor cells. The structure-activity relationship studies of these compounds indicate that specific modifications can enhance their biological activities, making them valuable in the search for new therapeutic agents. Their synthesis involves various chemical reactions that allow for the introduction of different functional groups, thereby tailoring their properties for specific biological activities.
Antimicrobial Activity : A series of new [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized, showing promising antimicrobial properties against a range of pathogens. These compounds exhibit significant potency, with some displaying higher activity than standard drugs. The antimicrobial efficacy is attributed to their ability to interact with bacterial cell wall components or inhibit essential enzymes, leading to the disruption of bacterial growth and survival (El‐Sayed et al., 2012).
Antitumor Activity : The antiproliferative effects of triazolo[4,3-b]pyridazine derivatives on various cancer cell lines have been explored. Some derivatives demonstrate the ability to inhibit cell growth and induce apoptosis in tumor cells, suggesting their potential as anticancer agents. The variations in the substituents on the triazolo[4,3-b]pyridazine core significantly affect their cytotoxic activities, highlighting the importance of structural optimization for enhanced efficacy (Ilić et al., 2011).
Synthetic and Medicinal Chemistry
The synthetic routes to triazolo[4,3-b]pyridazine derivatives involve a series of chemical transformations, including cyclization reactions, N-amination, and functional group modifications. These methods provide access to a wide range of derivatives with diverse biological activities. The versatility in the synthetic approaches allows for the exploration of structure-activity relationships, aiding in the identification of compounds with optimal therapeutic profiles.
- Synthetic Approaches : The development of efficient synthetic methodologies for triazolo[4,3-b]pyridazine derivatives is crucial for their exploration as therapeutic agents. These synthetic strategies enable the introduction of various substituents, which can significantly influence the biological activities of the compounds. The ability to synthesize a broad array of derivatives is essential for medicinal chemistry efforts aimed at discovering new drugs (Glover & Rowbottom, 1976).
Safety and Hazards
Broad off-target screens identified similar compounds as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .
作用機序
Target of Action
Similar triazolo[4,3-b]pyridazine derivatives have been reported to exhibit potent inhibition of the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration, particularly in cancer cells .
Mode of Action
It’s known that triazolo[4,3-b]pyridazine derivatives can interact with their targets (such as c-met protein kinase) and inhibit their activity . This inhibition can lead to a decrease in cellular growth and survival, particularly in cancer cells .
Biochemical Pathways
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may affect pathways related to cellular growth, survival, and migration .
Result of Action
Given its potential inhibitory effect on c-met protein kinase, it can be inferred that it may lead to a decrease in cellular growth and survival, particularly in cancer cells .
特性
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOKWDNRJHMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)


![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)


